2-(Difluoromethoxy)naphthalene-4-acetic acid
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Overview
Description
2-(Difluoromethoxy)naphthalene-4-acetic acid is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-4-acetic acid typically involves the introduction of the difluoromethoxy group to a naphthalene derivative. One common method is the reaction of a naphthalene-4-acetic acid derivative with a difluoromethylating agent under specific conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-4-acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-4-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The acetic acid moiety may also play a role in the compound’s overall biological activity by affecting its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-acetic acid: Similar structure but lacks the difluoromethoxy group.
2,4-Dichlorophenoxyacetic acid: Another acetic acid derivative with different substituents.
Indole-3-acetic acid: A structurally different acetic acid derivative with distinct biological activities
Uniqueness
2-(Difluoromethoxy)naphthalene-4-acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10F2O3 |
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Molecular Weight |
252.21 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-10-5-8-3-1-2-4-11(8)9(6-10)7-12(16)17/h1-6,13H,7H2,(H,16,17) |
InChI Key |
QDSSBIXJKVGITH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)OC(F)F |
Origin of Product |
United States |
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